molecular formula C15H10F2N2O5 B5599302 methyl 3-{[(2,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate

methyl 3-{[(2,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate

Cat. No. B5599302
M. Wt: 336.25 g/mol
InChI Key: ZQUMHXCPDBKJCN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, involves forming chains of edge-fused rings through hydrogen bonds, demonstrating the compound's capacity for complex molecular interactions (Portilla et al., 2007). Another approach, as seen in the synthesis of methyl 3-methyl-4-[(1-oxobuthyl) amino]-5-nitrobenzoate, includes esterification, catalytic hydrogenation, acylamination, nitration, and refinement steps, highlighting the multi-step nature of such syntheses (Xiao, 2007).

Molecular Structure Analysis

Molecular structure analysis often focuses on hydrogen bonding and electronic polarization. For instance, certain compounds exhibit polarized structures in their nitroaniline portions and form molecular chains or sheets through hydrogen bonds, indicating the importance of these interactions in determining the compound's structure and properties (Portilla et al., 2007).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds can involve hydrogen bonding and electronic polarization. For example, compounds like methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate show complex sheet formations through hydrogen bonding, demonstrating the compound's reactivity and interaction potential (Portilla et al., 2007).

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

Methyl 3-{[(2,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate and related compounds exhibit unique molecular structures characterized by polarized structures in their nitroaniline portions. These molecules form hydrogen-bonded chains and sheets through interactions such as N-H...O(carbonyl) and C-H...O(nitro) hydrogen bonds. The existence of polarized molecular-electronic structures and the formation of edge-fused rings through hydrogen bonding indicate the potential for these compounds in designing materials with specific molecular arrangements and properties (Portilla et al., 2007).

Synthesis and Chemical Transformations

Methyl 3-{[(2,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate is a versatile compound in organic synthesis, serving as a precursor in various chemical transformations. Efficient preparation techniques for nitrosoarenes from anilines have been developed, highlighting the role of such compounds in synthesizing azobenzenes and other azo compounds. These methods demonstrate the compound's utility in producing high-yield and high-purity nitrosoarenes, critical for azo compound synthesis (Priewisch & Rück‐Braun, 2005).

Material Science Applications

In material science, compounds like methyl 3-{[(2,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate contribute to the development of new materials with specialized properties. For instance, the synthesis of poly(p-benzamide)s bearing oligothiophene on the amide nitrogen atom through an alkylene spacer showcases the application of these compounds in creating polymers with unique optical properties. These polymers exhibit controlled polymerization and interesting photoluminescence characteristics, suggesting their potential use in electronic and photonic devices (Takagi et al., 2013).

properties

IUPAC Name

methyl 3-[(2,4-difluorophenyl)carbamoyl]-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2O5/c1-24-15(21)9-4-8(5-11(6-9)19(22)23)14(20)18-13-3-2-10(16)7-12(13)17/h2-7H,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUMHXCPDBKJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(2,4-difluorophenyl)carbamoyl]-5-nitrobenzoate

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